(2-Cyclopentyl-6-methylpyridin-4-YL)methanamine hcl
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Overview
Description
(2-Cyclopentyl-6-methylpyridin-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C12H19ClN2 and a molecular weight of 226.75 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cyclopentyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentyl-6-methylpyridin-4-YL)methanamine hydrochloride typically involves the reaction of 2-cyclopentyl-6-methylpyridine with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopentyl-6-methylpyridin-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2-Cyclopentyl-6-methylpyridin-4-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Cyclopentyl-6-methylpyridin-4-YL)methanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclopentyl-6-methylpyridin-4-YL)methanol
- (2-Cyclopentyl-6-methylpyridin-4-YL)acetic acid
- (2-Cyclopentyl-6-methylpyridin-4-YL)ethylamine
Uniqueness
(2-Cyclopentyl-6-methylpyridin-4-YL)methanamine hydrochloride is unique due to its specific structure, which includes a cyclopentyl group attached to a pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H19ClN2 |
---|---|
Molecular Weight |
226.74 g/mol |
IUPAC Name |
(2-cyclopentyl-6-methylpyridin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-9-6-10(8-13)7-12(14-9)11-4-2-3-5-11;/h6-7,11H,2-5,8,13H2,1H3;1H |
InChI Key |
RXAWZFXUQFFXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2CCCC2)CN.Cl |
Origin of Product |
United States |
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